Bis(iodomethyl)ether

説明

Chemical Reactions Analysis

Ethers, including Bis(iodomethyl)ether, are generally unreactive. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .科学的研究の応用

Carcinogenicity Studies

Bis(iodomethyl)ether, structurally related to bis(chloromethyl)ether, has been studied for its carcinogenic effects. In a study, repeated subcutaneous administration of bis(chloromethyl)ether induced local tumors in mice, similar to chloroethylene oxide, a metabolite of vinyl chloride. This research suggests a potential carcinogenic risk associated with compounds structurally related to bis(iodomethyl)ether (Zajdela et al., 1980).

Occupational Health Concerns

The case of a research chemist who developed pulmonary adenocarcinoma after working with bis(chloromethyl)ether highlights the occupational health risks associated with exposure to similar compounds. This indicates a need for careful handling and protective measures when working with bis(iodomethyl)ether and related chemicals (Reznik et al., 1978).

Chemical Synthesis

Bis(iodomethyl)ether plays a role in chemical synthesis. For example, a study on the synthesis of gymnodimine, a shellfish toxin, demonstrated the use of a bis-(2,6-dichlorobenzyl) ether in the stereoselective construction of a tetrahydrofuran subunit, highlighting its utility in complex organic synthesis (White et al., 2003).

Waste Treatment and Environmental Concerns

Research on bis(2-chloroethyl)ether, a compound with similar properties to bis(iodomethyl)ether, in wastewater treatment systems has been conducted. This includes studying the degradation ability and the toxicity response of biological systems to such chemicals, providing insights into the environmental impact and treatment of waste containing bis(iodomethyl)ether (Ramey & Davis, 1989).

Toxicity and Hazard Assessment

Studies on the toxicity and hazard assessment of bis(2-chloroethyl)ether, which shares characteristics with bis(iodomethyl)ether, have been conducted. These studies involve understanding the degradation process, toxicity pathways, and environmental impact, critical for assessing the risks associated with bis(iodomethyl)ether (Shi et al., 2017).

Safety And Hazards

特性

IUPAC Name |

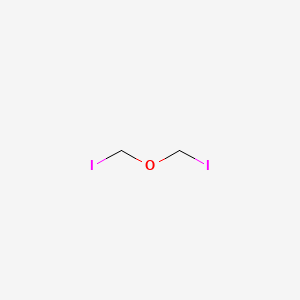

iodo(iodomethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4I2O/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAFUPEQLTLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344668 | |

| Record name | Bis(iodomethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(iodomethyl)ether | |

CAS RN |

60833-52-5 | |

| Record name | Bis(iodomethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。